BenchChemオンラインストアへようこそ!

(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral, non-racemic cis-1,2-disubstituted cyclopropane derivative bearing a 3,4-dichlorophenyl substituent and a free carboxylic acid handle. With a molecular formula of C10H8Cl2O2 and a molecular weight of 231.07 g/mol, it serves primarily as a high-purity research chemical and synthetic intermediate.

Molecular Formula C10H8Cl2O2
Molecular Weight 231.07 g/mol
CAS No. 2742623-52-3
Cat. No. B6247295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid
CAS2742623-52-3
Molecular FormulaC10H8Cl2O2
Molecular Weight231.07 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1
InChIKeyHNBMCAXNEUPDCW-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 2742623-52-3): Chiral Cyclopropane Building Block for Kynurenine Pathway Research


(1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid is a chiral, non-racemic cis-1,2-disubstituted cyclopropane derivative bearing a 3,4-dichlorophenyl substituent and a free carboxylic acid handle [1]. With a molecular formula of C10H8Cl2O2 and a molecular weight of 231.07 g/mol, it serves primarily as a high-purity research chemical and synthetic intermediate . Its stereochemical configuration distinguishes it from other isomers and the closely related ketone analog, (1S,2S)-2-[(3,4-dichlorophenyl)carbonyl]cyclopropane-1-carboxylic acid (UPF-648), which is a well-characterized inhibitor of kynurenine 3-monooxygenase (KMO) [2].

Why Generic (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid Cannot Substitute for Specific Enantiomers or Analogs


Substituting (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid with a generic, racemic, or different diastereomeric cyclopropane carboxylic acid is not scientifically sound. The (1S,2S) cis-configuration is critical for biological activity; the trans-(1R,2R) racemate (CAS 842119-90-8) and the oxidized ketone analog UPF-648 (CAS 213400-34-1) interact differently with biological targets [1]. UPF-648 is a potent KMO inhibitor (IC50 ~20 nM), whereas the reduced methylene analog may have significantly altered target engagement, selectivity, and pharmacokinetic properties [2]. The specific chlorine substitution pattern (3,4- vs. 2,4- or 3,5-dichloro) also dictates molecular recognition and electronic properties [3]. Therefore, direct replacement without rigorous revalidation can lead to invalid structure-activity relationship conclusions, failed reactions in synthetic pathways, or procurement of an ineffective probe for the kynurenine pathway.

Quantitative Differentiation Guide for (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid (CAS 2742623-52-3)


Stereochemical Purity Enables Reproducible Asymmetric Synthesis vs. Racemic Trans Isomer

The target compound is the single (1S,2S) enantiomer, in contrast to the racemic trans-(1R,2R) mixture (CAS 842119-90-8) which is commonly supplied as a racemate [1]. While no specific enantiomeric excess (ee) data is available in public literature for this new CAS entity, its defined absolute stereochemistry is a prerequisite for asymmetric synthesis applications, unlike the racemate which introduces 50% of the undesired enantiomer. The ketone analog UPF-648 (CAS 213400-34-1) shares the (1S,2S) configuration but possesses a carbonyl group, making the target compound the non-ketone counterpart for synthetic diversification [2].

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Differentiated Redox State Alters KMO Target Engagement Profile vs. UPF-648

The target compound is the methylene (-CH2-) analog of the potent KMO inhibitor UPF-648, which possesses a carbonyl (-C=O) linker. UPF-648 displays a reported IC50 of 20 nM against KMO and achieves 81 ± 10% inhibition at 1 µM . The target compound's reduced analog lacks this carbonyl, which is critical for the tight-binding inhibition mechanism that perturbs the active site [1]. While direct IC50 data for the target compound against KMO is not publicly available, this structural divergence strongly suggests a substantial loss in inhibitory potency. This difference is supported by UPF-648's defined pharmacophore, which requires the carbonyl for interaction with the FAD cofactor and active-site residues [1].

Kynurenine 3-Monooxygenase Enzyme Inhibition Kynurenine Pathway

Chlorine Substitution Pattern Dictates Physicochemical Properties vs. 2,4-Dichloro Isomer

The 3,4-dichlorophenyl substitution pattern of the target compound is distinct from the 2,4-dichlorophenyl analog (CAS 84604-70-6) [1]. Although empirical logP or solubility data are not directly compared in the literature for these specific enantiopure compounds, the change in chlorine position from 2,4 to 3,4 is known to alter electronic distribution, dipole moment, and steric hindrance, impacting target binding and metabolic stability within a chemical series. The 2,4-isomer is a different chemical entity with its own set of properties, and cannot be substituted without altering experimental outcomes [1].

Structure-Activity Relationship Molecular Recognition Chemical Biology

Validated Application Scenarios for (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid (2742623-52-3)


Negative Control Probe for Kynurenine 3-Monooxygenase (KMO) Mechanism-of-Action Studies

Due to its close structural similarity to the potent KMO inhibitor UPF-648 but a critical absence of the key carbonyl pharmacophore, this compound is ideally suited as a negative control. Researchers can use it to validate that biological effects observed with UPF-648 are specifically due to the carbonyl-mediated tight-binding inhibition of KMO, as the methylene analog is expected to be largely inactive [1]. This is essential for rigorous experimental design in neuroprotection and neurodegeneration research involving the kynurenine pathway.

Chiral Building Block for Diversification in Cyclopropane-Based Medicinal Chemistry

The presence of a free carboxylic acid handle on a conformationally locked, chiral cis-cyclopropane scaffold makes this compound a versatile intermediate. It can be directly coupled to amines to form amide libraries or reduced to an alcohol for further functionalization, all while maintaining the defined (1S,2S) stereochemistry. This provides a significant advantage over racemic trans mixtures for the asymmetric synthesis of novel drug candidates or chemical probes [2].

Stereochemical Standard for Chiral HPLC Method Development

As a single, pure (1S,2S) enantiomer, this compound can serve as a quantitative standard for developing chiral separation methods to analyze the enantiomeric purity of synthetic batches or to separate racemic mixtures of analogous cyclopropane acids. This is a critical quality control application for laboratories synthesizing or using chiral cyclopropane derivatives [3].

Quote Request

Request a Quote for (1S,2S)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.